molecular formula C11H14N2S B13584320 2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine

2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine

Cat. No.: B13584320
M. Wt: 206.31 g/mol
InChI Key: SDOABVIEWSSBIP-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine is a compound belonging to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine typically involves the reaction of 2-aminothiophenol with various esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate. This reaction produces benzo[d]thiazole derivatives, which can then undergo further transformations . Common synthetic methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions and microwave irradiation techniques to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

What sets 2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine apart from similar compounds is its unique structure, which imparts specific biological activities and chemical reactivity.

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-methylpropan-2-amine

InChI

InChI=1S/C11H14N2S/c1-11(2,12-3)10-13-8-6-4-5-7-9(8)14-10/h4-7,12H,1-3H3

InChI Key

SDOABVIEWSSBIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2S1)NC

Origin of Product

United States

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